molecular formula C21H21BrN2O3S B2556240 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 898416-69-8

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No. B2556240
CAS RN: 898416-69-8
M. Wt: 461.37
InChI Key: AXUBNAIRXVEUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21BrN2O3S and its molecular weight is 461.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, related to the core structure of the compound , have been extensively researched for their pharmacological importance. These compounds are known for their wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This breadth of activity suggests the potential for "4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide" to serve as a basis for developing new pharmacotherapeutics, particularly in low-molecular-weight (LMW) inhibitors for a range of diseases (Danao et al., 2021).

Chemical Synthesis and Reactions

The synthesis of complex isoquinoline derivatives, such as papaverine, indicates the chemical versatility of the isoquinoline structure, which is relevant to the compound . The reactions typically involve cyclodehydration of β-phenylethylamides to form 3,4-dihydroisoquinolines, demonstrating the potential of such compounds for synthesis and modification in medicinal chemistry (Luk’yanov et al., 1972).

Organic Light-Emitting Diodes (OLEDs)

The application of BODIPY-based materials, which share structural motifs with the compound under discussion, in OLEDs underlines the potential for incorporating such complex organic molecules in optoelectronic devices. This highlights an avenue for "this compound" in the development of metal-free infrared emitters and other electronic applications (Squeo & Pasini, 2020).

CNS Acting Drugs

Compounds with heteroatoms such as nitrogen (N), which is a feature of the compound , form a significant class of organic compounds with potential CNS activity. This suggests the possibility of "this compound" contributing to the development of new CNS drugs, particularly those targeting depression, euphoria, and convulsion (Saganuwan, 2017).

properties

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3S/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBNAIRXVEUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.